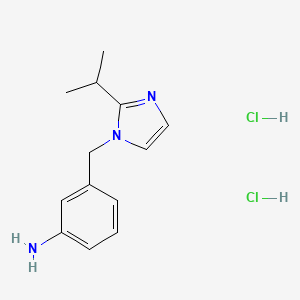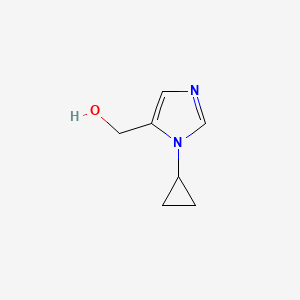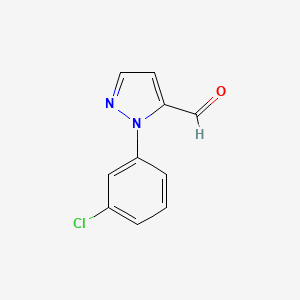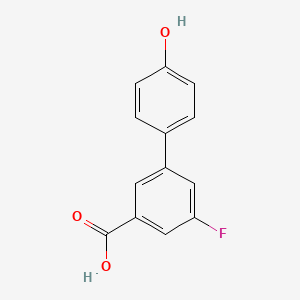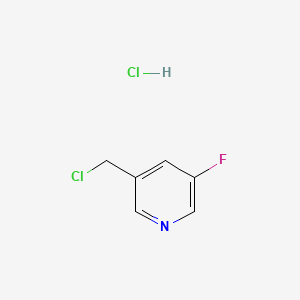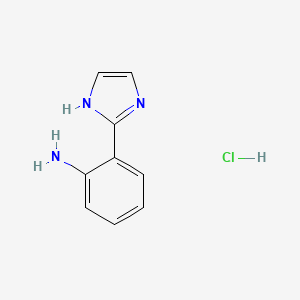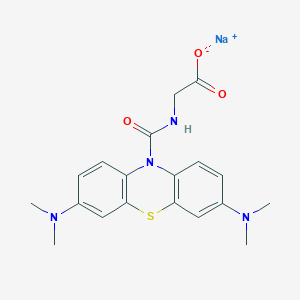
DA-67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .Molecular Structure Analysis
While specific molecular structure analysis of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is not available, related compounds such as phenoxazines have been studied extensively. They have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Applications De Recherche Scientifique
Détermination du peroxyde d'hydrogène
DA-67 est utilisé comme réactif colorant hydrosoluble pour déterminer le peroxyde d'hydrogène en présence de peroxydase (POD) avec une sensibilité élevée . Cette application est importante pour la détermination de la qualité des aliments, des substances environnementales et de la microanalyse .
Analyse des composants biologiques
This compound est couramment utilisé dans l'analyse d'échantillons de composants biologiques . Il présente une sensibilité élevée au peroxyde d'hydrogène lorsqu'il est utilisé en combinaison avec la peroxydase, ce qui en fait un outil précieux en recherche biologique .
Analyse des intermédiaires métaboliques
This compound est un métabolite intermédiaire dans l'analyse des composants constants et la détection des organismes . Cela le rend utile dans les études liées au métabolisme et à la biochimie.
Évaluation de la qualité des aliments
La sensibilité de this compound au peroxyde d'hydrogène en fait un outil utile pour déterminer la qualité des aliments . Le peroxyde d'hydrogène est un intermédiaire métabolique important dans ce contexte .
Détection des substances environnementales
La sensibilité de this compound au peroxyde d'hydrogène le rend également utile pour détecter les substances environnementales . Cela peut être particulièrement important pour surveiller et évaluer la santé et la sécurité environnementales.
Microanalyse
This compound est utilisé en microanalyse en raison de sa sensibilité élevée au peroxyde d'hydrogène
Mécanisme D'action
Target of Action
The primary target of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate, also known as DA-67, is the enzyme peroxidase (POD) . Peroxidase plays a crucial role in various biological processes, including the metabolism of reactive oxygen species and the regulation of cellular growth .
Mode of Action
This compound interacts with its target, peroxidase, in the presence of hydrogen peroxide . This interaction leads to a color change, indicating the presence and concentration of hydrogen peroxide . This colorimetric reaction is highly sensitive, making this compound a valuable tool for detecting hydrogen peroxide in various biological and environmental samples .
Biochemical Pathways
The interaction of this compound with peroxidase and hydrogen peroxide is part of the broader biochemical pathway involving the metabolism of reactive oxygen species . Reactive oxygen species, such as hydrogen peroxide, are byproducts of cellular metabolism and play key roles in cell signaling and homeostasis . Excessive levels of these species can lead to oxidative stress, which is implicated in various pathological conditions .
Pharmacokinetics
Given its chemical structure and water solubility , it can be hypothesized that this compound is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its interactions with biological molecules and the physiological conditions of the body .
Result of Action
The primary result of this compound’s action is the detection of hydrogen peroxide in the sample . This can provide valuable information about the metabolic status of the sample, particularly in relation to oxidative stress . Additionally, the color change induced by this compound can be used as a visual indicator of the presence of hydrogen peroxide .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the sample can affect the sensitivity and accuracy of this compound in detecting hydrogen peroxide . Furthermore, the presence of other reactive species or substances in the sample can potentially interfere with the action of this compound . Therefore, careful control and consideration of the sample environment are crucial for the effective use of this compound .
Propriétés
IUPAC Name |
sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYDTVACYGEPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N4NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the principle behind using Gallium-67 for imaging in lymphoma?
A1: Gallium-67 citrate is a radiopharmaceutical that exhibits an affinity for areas of inflammation and rapidly dividing cells, such as those found in lymphoma. After intravenous injection, it binds to transferrin in the blood and accumulates in tumor cells. The emitted gamma rays are then detected by a scanner, creating images that highlight areas of lymphoma involvement.
Q2: Can Gallium-67 scintigraphy be used to monitor treatment response in lymphoma patients with bone involvement?
A: Yes, research suggests that Gallium-67 scintigraphy can effectively monitor the response to treatment in lymphoma patients with bone involvement []. The study observed a 91% accuracy rate in predicting treatment response based on changes in Gallium-67 uptake []. Lesions that did not respond to therapy continued to show abnormal Gallium-67 uptake, while those in remission showed decreased or absent uptake.
Q3: Are there any limitations to using Gallium-67 scintigraphy?
A: While Gallium-67 scintigraphy is a valuable tool, it has limitations. It might not be as sensitive as Tc-99m-MDP in detecting all bone lesions, particularly those with less active cellular proliferation or inflammation []. Furthermore, Gallium-67 can accumulate in non-cancerous areas of inflammation, potentially leading to false-positive results. Therefore, interpreting Gallium-67 scans requires careful consideration of the clinical context and other diagnostic findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

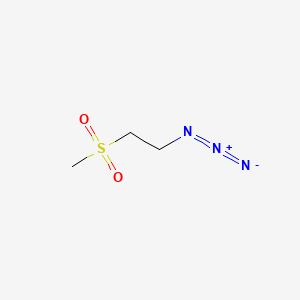
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
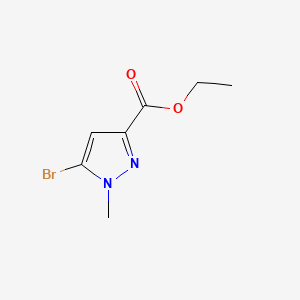
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)

